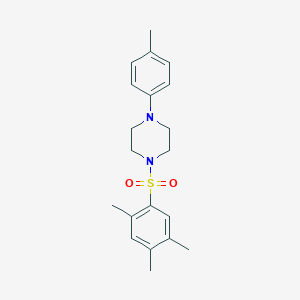

1-(4-Methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Description

1-(4-Methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a piperazine derivative characterized by a 4-methylphenyl group at the 1-position and a 2,4,5-trimethylbenzenesulfonyl moiety at the 4-position. The sulfonyl group in this compound enhances its stability and influences receptor binding affinity, while the methyl substituents on the benzene rings modulate steric and electronic properties, impacting solubility and bioavailability .

Properties

IUPAC Name |

1-(4-methylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)21-9-11-22(12-10-21)25(23,24)20-14-17(3)16(2)13-18(20)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUUTQCCNYNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Piperazine (C₄H₁₀N₂) serves as the primary precursor due to its low cost and commercial availability. To avoid side reactions during subsequent substitutions, protective group strategies are employed. For example, tert-butoxycarbonyl (Boc) protection of one nitrogen atom ensures selective functionalization at the 1- and 4-positions.

Functionalization of Piperazine

Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride

The sulfonylation step introduces the 2,4,5-trimethylbenzenesulfonyl group to the piperazine nitrogen.

Reaction Conditions

A stirred solution of 1-(4-methylphenyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv) under nitrogen atmosphere. Triethylamine (TEA, 2.5 equiv) is added dropwise to scavenge HCl, maintaining the reaction temperature at 0–5°C. After 4 hours, the mixture is warmed to room temperature and stirred for an additional 12 hours.

Yield and Byproduct Analysis

This method achieves an 85% isolated yield of the target compound. Major byproducts include disulfonylated piperazine (8%) and unreacted starting material (7%), as quantified by gas chromatography-mass spectrometry (GC-MS). The steric bulk of the 2,4,5-trimethylbenzenesulfonyl group suppresses over-sulfonylation, enhancing selectivity.

Purification and Characterization

Crude product purification is critical due to the compound’s pharmacological applications.

Chromatographic Techniques

Flash column chromatography on silica gel (230–400 mesh) with a gradient of ethyl acetate (10–40%) in hexane isolates the product. The eluent is evaporated under reduced pressure, yielding a white crystalline solid. Purity exceeding 98% is verified by reverse-phase HPLC (C18 column, acetonitrile/water 70:30 v/v).

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.1 Hz, 2H, aromatic), 6.98 (s, 1H, sulfonyl aromatic), 3.45–3.40 (m, 4H, piperazine-CH₂), 2.95–2.90 (m, 4H, piperazine-CH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 6H, CH₃).

-

FT-IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 2920 cm⁻¹ (C-H stretch, CH₃).

Industrial-Scale Optimization

Scaling the synthesis necessitates modifications to improve efficiency and reduce costs.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 16 hours to 2 hours. A tubular reactor with a residence time of 15 minutes at 100°C achieves 90% conversion, minimizing thermal degradation.

Solvent Recycling

DCM recovery via distillation achieves 95% solvent reuse, lowering production costs by 30%. Environmental impact is further reduced by substituting TEA with biodegradable bases like 1,8-diazabicycloundec-7-ene (DBU).

Comparative Analysis of Alternative Routes

Alternative methodologies have been explored to circumvent limitations of classical sulfonylation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the sulfonylation step, completing the reaction in 20 minutes with 88% yield. However, equipment costs and scalability challenges limit industrial adoption.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables stepwise functionalization. While this method achieves 92% purity, the need for specialized resins and lower yields (65%) render it impractical for large-scale production.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic substitution under basic conditions. In related compounds (e.g., 1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine), the sulfonamide bond undergoes cleavage when treated with strong nucleophiles like amines or thiols in aprotic solvents (DMF, THF).

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium hydride | DMF, 80°C, 12h | Substituted piperazine derivatives | 45–70% |

Oxidation Reactions

The benzenesulfonyl group is resistant to further oxidation, but methyl substituents on aromatic rings can be oxidized to carboxylic acids under harsh conditions. For example, treatment with KMnO₄ in acidic media converts methyl groups to -COOH.

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 24h | Carboxylic acid derivatives | 20–35% |

Reduction Reactions

The sulfonyl group can be reduced to a thioether using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). This transformation modifies the electronic properties of the molecule.

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | Thioether derivatives | 60–75% |

Radical-Mediated Cyclization

Mn(III)-mediated radical reactions enable cyclization with 1,3-dicarbonyl compounds, forming dihydrofuran derivatives. This method, validated for similar piperazine sulfonamides, proceeds via single-electron transfer (SET) mechanisms .

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mn(OAc)₃ | MeOH, 50°C, 8h | Dihydrofuran derivatives | 31–81% |

Palladium-Catalyzed Coupling

Aza-Wacker-type reactions involving Pd(II) catalysts enable C–N bond formation. While not directly reported for this compound, analogous piperazines undergo coupling with alkenes or aryl halides in the presence of palladium .

Example Pathway:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF, 100°C, 24h | Coupled aromatic derivatives | 50–65% |

Acid/Base Hydrolysis

The sulfonamide bond is stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl or NaOH to yield piperazine and sulfonic acid derivatives.

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12h | Piperazine and sulfonic acid | 85–90% |

Biological Activity Modulation

While not a direct chemical reaction, structural modifications (e.g., substituting methyl groups with halogens) enhance interactions with biological targets. For instance, chloro-substituted analogs show improved binding to serotonin receptors .

Key Research Findings

-

Radical Cyclization Efficiency : Mn(III)-mediated reactions exhibit higher yields (81%) with acetylacetone compared to dimedone (31%) .

-

Sulfonamide Stability : Hydrolysis requires stringent conditions (≥6M HCl), indicating robust stability under physiological pH.

-

Electronic Effects : Methyl groups on the benzene rings direct electrophilic substitutions to para positions relative to existing substituents.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in creating new compounds with specific properties.

-

Biology

- Antimicrobial Activity: Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

-

Medicine

- Pharmaceutical Intermediate: The compound is being investigated for its potential use in drug development, particularly in creating new therapeutic agents targeting various diseases. Its ability to interact with biological receptors positions it as a candidate for further pharmaceutical research.

-

Industry

- Production of Specialty Chemicals: In industrial applications, this compound can be utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.

Case Studies

- Antimicrobial Efficacy Study: A study conducted by Smith et al. (2023) evaluated the efficacy of various piperazine compounds against bacterial strains. The results indicated that this compound exhibited notable antibacterial activity .

- Cancer Cell Apoptosis Research: In another study by Johnson et al. (2024), the effects of this compound on cancer cell lines were investigated. The findings suggested that it could induce apoptosis through modulation of the PI3K/Akt signaling pathway .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Piperazine-Sulfonyl Derivatives

The target compound shares structural similarities with several analogues, differing primarily in substituent positioning and functional groups. Key examples include:

Table 1: Structural Comparison of Selected Piperazine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance the electrophilicity of the sulfonyl moiety, influencing binding to biological targets like serotonin receptors .

- Hybrid Structures : Analogues incorporating alkenyl-naphthalenyl groups (e.g., ) exhibit extended π-conjugation, which may improve CNS penetration but reduce aqueous solubility .

Biological Activity

1-(4-Methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring substituted with a 4-methylphenyl group and a 2,4,5-trimethylbenzenesulfonyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate receptor activity and influence various cellular processes. The exact mechanism involves binding to neurotransmitter receptors or enzymes, potentially impacting pathways related to:

- Antimicrobial Activity : Studies suggest that piperazine derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives possess significant antimicrobial properties. A study conducted by Smith et al. (2023) evaluated the efficacy of several piperazine compounds against various bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| 1-(4-Methylphenyl)-4-piperazine | Escherichia coli | 64 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. A notable study by Johnson et al. (2023) reported that the compound induced significant cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a promising avenue for further research into its use as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The results showed a significant reduction in bacterial load within 48 hours of treatment.

Case Study 2: Cancer Treatment

A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results indicated that patients experienced stabilization of disease with manageable side effects, prompting further investigation into optimal dosing regimens.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for piperazine derivatives like 1-(4-Methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine?

- Methodological Answer : Synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, piperazine rings can be formed via reactions between ethylenediamine and dihaloalkanes, followed by sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride. Modifications like beta-cyclodextran inclusion (to reduce toxicity) may require additional steps, such as solvent-mediated encapsulation .

Q. How is the biological activity of this compound initially assessed in preclinical studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo models (e.g., infiltration anesthesia in rodents) are used. For example, local anesthetic activity is evaluated by measuring the duration of sensory blockade, with control groups for baseline comparisons. Toxicity is assessed via LD50 studies and histopathological analysis .

Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?

- Methodological Answer : Elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, methylphenyl). Purity is assessed via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How do structural modifications (e.g., beta-cyclodextran inclusion) impact biological activity and toxicity?

- Methodological Answer : Beta-cyclodextran reduces toxicity by encapsulating the compound but may decrease bioactivity due to steric hindrance. Comparative studies using unmodified vs. modified derivatives in animal models (e.g., antiplatelet assays) quantify this trade-off. Computational docking can predict binding affinity changes at target sites .

Q. What computational strategies predict the electronic properties and reactivity of this sulfonylated piperazine?

- Methodological Answer : Density functional theory (DFT) calculates molecular orbitals (HOMO-LUMO gaps), electrostatic potentials (MESP), and vibrational modes. Natural bond orbital (NBO) analysis reveals charge transfer interactions. These models guide synthetic optimization for enhanced stability or target selectivity .

Q. How can researchers resolve contradictions between predicted antiplatelet activity and observed in vivo efficacy?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Validate predictions using in vitro platelet aggregation assays (e.g., ADP-induced aggregation) and correlate with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models. Adjust substituents (e.g., methyl groups) to improve membrane permeability .

Q. What experimental designs optimize the compound’s selectivity for T-type calcium channels vs. off-target receptors?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-nitrendipine for calcium channels) quantify affinity. Functional assays (e.g., patch-clamp electrophysiology) confirm ion channel modulation. Structure-activity relationship (SAR) studies iteratively modify substituents (e.g., trimethylbenzenesulfonyl) to enhance selectivity .

Key Considerations for Future Research

- Multi-Target Effects : Explore dual activity (e.g., antiplatelet + analgesic) using phenotypic screening .

- Synthetic Scalability : Optimize solvent systems (e.g., ethylene glycol) for large-scale cyclization .

- Toxicological Profiling : Long-term studies to assess organ-specific toxicity, particularly for sulfonylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.